5-methyl-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Description
5-methyl-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
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Biological Activity
5-Methyl-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a synthetic compound belonging to the pyrazolopyridine family, which has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure features a pyrazolo[4,3-c]pyridine core with substituents that enhance its biological activity.
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies, focusing on its antiviral and anticancer properties.
Antiviral Activity
Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]pyridines exhibit significant antiviral activity. For instance, compounds similar to this compound have been shown to target the HIV-1 capsid protein, inhibiting viral replication effectively. The structure-activity relationship (SAR) analysis revealed that specific modifications to the piperazine moiety enhance antiviral potency ( ).
Key Findings:
- Efficacy Against HIV: Compounds with similar structural motifs exhibited EC50 values ranging from 13.74 µM to 184.07 µM against HIV strains in vitro ( ).
- Mechanism of Action: Molecular dynamics simulations and surface plasmon resonance studies indicate that these compounds bind effectively to the HIV capsid protein, disrupting its function and preventing viral assembly ( ).
Anticancer Activity
In addition to antiviral effects, pyrazolo[4,3-c]pyridine derivatives have shown promising results in cancer research. The compound has been tested against various cancer cell lines, revealing significant cytotoxicity.
Case Study:
A study assessing the anticancer potential of similar compounds indicated that they inhibit cell proliferation in human tumor cell lines such as HeLa and HCT116. The IC50 values for these compounds ranged from 0.36 µM to 1.8 µM for cyclin-dependent kinases (CDK) ( ).
Table: Anticancer Activity Summary
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 0.36 | CDK2 inhibition |
Compound B | HCT116 | 1.8 | CDK9 inhibition |
Compound C | A375 | 0.45 | Induction of apoptosis |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound indicates favorable drug-like properties. In silico studies have predicted suitable absorption, distribution, metabolism, excretion (ADME), and toxicity profiles ( ). These findings suggest that the compound could be developed further for therapeutic use.
Properties
IUPAC Name |
5-methyl-2-phenyl-7-(4-propanoylpiperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-3-18(27)24-9-11-25(12-10-24)20(28)16-13-23(2)14-17-19(16)22-26(21(17)29)15-7-5-4-6-8-15/h4-8,13-14H,3,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFQYLKPEKMXRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.